3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid involves multi-step organic reactions. One method includes the condensation of thiourea with substituted aldehyde and 5-(4-substituted phenyl)-5-oxopentanoic acid, leading to the formation of derivatives with significant anti-inflammatory activity as demonstrated in rat paw edema models (Mokale et al., 2010). Another pathway utilizes N,N-disubstituted β-amino acids and derivatives synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method, indicating diverse biological activities including antimicrobial properties and plant growth enhancement (Mickevičius et al., 2013).
Molecular Structure Analysis
The molecular structure and characterization of related compounds have been elucidated through spectroscopic techniques and single-crystal X-ray analysis. These studies reveal the importance of regio-specific synthesis and the role of hydrogen bonding in determining the crystal structure of these compounds. For instance, compounds involving pyrazole derivatives demonstrated regiospecific synthesis and were characterized by extensive hydrogen bonding, highlighting the structural diversity achievable within this chemical family (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid derivatives is highlighted by their participation in various organic reactions, including condensation, cyclization, and substitution reactions. These reactions are crucial for the synthesis of multi-heterocyclic compounds showing antibacterial activities and demonstrating the potential for density functional theory (DFT) studies to predict electronic properties (Dhevaraj et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and substituents present in the compound. While specific data on 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid are not provided, related studies on crystallography and structure analysis give insight into how these properties might be influenced by molecular interactions and the presence of solvates in the crystal lattice (Kumarasinghe et al., 2009).
Scientific Research Applications
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Corrosion Inhibition
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Synthesis of Oxacyclic Building Blocks
- Application : 1-Phenyl-1H-tetrazole-5-thiol is used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .
- Results : The compound enables the synthesis of these building blocks, although specific yields or efficiencies aren’t provided .
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Synthesis of Metalated Tetradecyl Sulfone
Future Directions
properties
IUPAC Name |
3-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-9(16)6-7-17-10-11-12-13-14(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHPRPRMWXDVOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349473 |
Source
|
Record name | 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid | |
CAS RN |
1437-67-8 |
Source
|
Record name | 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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